H-180/29

Description

Contextualization within Omeprazole (B731) Research

4-Desmethoxy Omeprazole is a chemical entity intrinsically linked to omeprazole, a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal disorders. caymanchem.commedchemexpress.com Omeprazole functions by irreversibly inhibiting the gastric H+/K+ ATPase pump. caymanchem.com It is a racemic mixture, meaning it contains two non-superimposable mirror-image isomers: (S)-omeprazole (esomeprazole) and (R)-omeprazole. caymanchem.com Both of these isomers are extensively metabolized in the body, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4. caymanchem.com

The significance of 4-Desmethoxy Omeprazole stems from its dual identity in the lifecycle of omeprazole. It is recognized both as a potential impurity that can arise during the manufacturing process of omeprazole and esomeprazole (B1671258) and as an active metabolite of omeprazole. caymanchem.commedchemexpress.comglpbio.com This dual role makes it a critical subject of study for understanding the purity, stability, and metabolic fate of omeprazole-based drugs.

Nomenclature and Definitional Aspects within Academic Literature

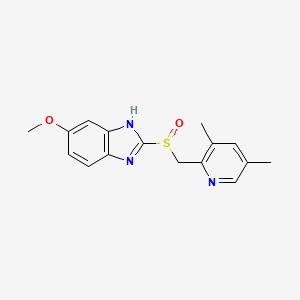

Precise nomenclature is fundamental in chemical and pharmaceutical sciences. 4-Desmethoxy Omeprazole is identified by several names and codes across scientific literature and regulatory documents. The formal chemical name is a source of some ambiguity in the literature, with IUPAC names appearing as both 2-[[(3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-6-methoxy -1H-benzimidazole and 2-[(RS)-[(3,5-dimethylpyridin-2-yl)methyl]sulphinyl]-5-methoxy -1H-benzimidazole. caymanchem.compharmaceresearch.comsynzeal.comlgcstandards.com This variation often arises from different conventions in numbering the benzimidazole (B57391) ring structure. However, it is most commonly associated with the Chemical Abstracts Service (CAS) Number 110374-16-8. caymanchem.compharmaceresearch.com

In regulatory and commercial contexts, it is frequently referred to by synonyms that denote its relationship to omeprazole and its status as a specified impurity. These include:

Omeprazole EP Impurity B caymanchem.compharmaceresearch.comsynzeal.comlgcstandards.com

Esomeprazole EP Impurity B caymanchem.comsynzeal.comlgcstandards.com

4-desmethoxy OMEP caymanchem.comglpbio.com

4-desmethoxy OMP caymanchem.comglpbio.com

4-desmethoxy OMZ caymanchem.comglpbio.com

The compound's fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₆H₁₇N₃O₂S |

| Molecular Weight | 315.39 g/mol |

| CAS Number | 110374-16-8 |

| Appearance | Crystalline solid |

Data sourced from multiple chemical suppliers and databases. caymanchem.compharmaceresearch.comlgcstandards.com

Significance in Drug Development and Regulatory Science

The control of impurities is a critical aspect of pharmaceutical manufacturing, ensuring the quality and consistency of the final drug product. ontosight.ai 4-Desmethoxy Omeprazole holds considerable significance in this area. As a specified impurity in pharmacopoeias such as the European Pharmacopoeia (EP), its levels in omeprazole and esomeprazole drug substances and products are subject to strict regulatory limits. synzeal.comlgcstandards.comontosight.ai

Its primary roles in this context are:

Analytical Standard : 4-Desmethoxy Omeprazole is used as a certified reference standard for analytical testing. medchemexpress.com This allows pharmaceutical manufacturers to accurately identify and quantify its presence in their products using techniques like High-Performance Liquid Chromatography (HPLC). lgcstandards.com

Quality Control : By monitoring the levels of this and other impurities, companies can ensure that each batch of omeprazole meets the stringent purity requirements set by regulatory bodies. This is essential for the Abbreviated New Drug Application (ANDA) process. synzeal.comaquigenbio.com

Process Understanding : The presence and quantity of 4-Desmethoxy Omeprazole can provide insights into the synthesis and stability of the API. It is recognized as an impurity that can be observed during the synthesis of Omeprazole. veeprho.com

The compound's role extends to related substances as well. For instance, derivatives like 4-Desmethoxy-4-chloroomeprazole and 4-Desmethoxy Omeprazole Sulfide (B99878) are also monitored as part of a comprehensive impurity profile for omeprazole. ontosight.aiaquigenbio.comglppharmastandards.com Ultimately, the study and control of 4-Desmethoxy Omeprazole are integral to the framework that ensures the quality of widely used PPI medications.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[(3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-methoxy-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-10-6-11(2)15(17-8-10)9-22(20)16-18-13-5-4-12(21-3)7-14(13)19-16/h4-8H,9H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXZYNHJPJEPAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110374-16-8 | |

| Record name | H-180/29 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110374168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | H-180/29 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S4HQG5KFN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidation of 4 Desmethoxy Omeprazole S Metabolic Pathways and Enzymatic Biotransformation

Cytochrome P450-Mediated Metabolism of Omeprazole (B731) to 4-Desmethoxy Omeprazole

The primary route for the formation of 4-desmethoxy omeprazole from omeprazole is through O-demethylation, a reaction predominantly catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. drugbank.com

The CYP2C19 isoenzyme plays a crucial role in the metabolism of omeprazole. nih.govresearchgate.net It is the primary enzyme responsible for the O-demethylation of the 5-methoxy group on the benzimidazole (B57391) ring of S-omeprazole, leading to the formation of 5-O-desmethylomeprazole. nih.govmdpi.com While direct evidence for CYP2C19's role in forming 4-desmethoxy omeprazole (demethylation at the pyridine (B92270) ring) is less explicitly detailed in the provided search results, the enzyme's significant involvement in omeprazole's demethylation processes is well-established. nih.govresearchgate.net The metabolism of omeprazole is stereoselective, with CYP2C19 favoring the 5-hydroxylation of R-omeprazole and the 5-O-demethylation of S-omeprazole. nih.govresearchgate.net Individuals with different CYP2C19 genotypes (e.g., poor, intermediate, and extensive metabolizers) exhibit varied plasma concentrations of omeprazole, highlighting the enzyme's importance in its clearance. nih.gov

Role of CYP2C19 in O-Demethylation Pathways

Stereoselective Metabolic Processes and Enantiomeric Disposition

The metabolism of omeprazole is highly stereoselective. nih.govresearchgate.net The two enantiomers, R-omeprazole and S-omeprazole (esomeprazole), are metabolized differently by CYP2C19 and CYP3A4. nih.govresearchgate.net

R-omeprazole: Primarily metabolized by CYP2C19 through 5-hydroxylation. nih.govresearchgate.net

S-omeprazole: Metabolized by both CYP2C19 (mainly through 5-O-demethylation) and CYP3A4 (through sulfoxidation). nih.govresearchgate.net

This stereoselectivity results in different pharmacokinetic profiles for the enantiomers. S-omeprazole generally has a lower clearance and consequently higher plasma levels compared to R-omeprazole. nih.govresearchgate.net The intrinsic clearance (CLint) for the formation of the 5-O-desmethyl metabolite from S-omeprazole is higher than that from R-omeprazole. nih.gov

| Enantiomer | Primary Metabolizing Enzyme | Major Metabolic Pathway |

| R-omeprazole | CYP2C19 | 5-hydroxylation |

| S-omeprazole | CYP2C19 | 5-O-demethylation |

| CYP3A4 | Sulfoxidation |

Identification and Characterization of Subsequent Metabolic Transformations

Following the initial biotransformation of omeprazole, its metabolites, including presumably 4-desmethoxy omeprazole, can undergo further metabolic changes. For instance, 5-O-hydroxyesomeprazole, a major metabolite of esomeprazole (B1671258), can be further hydrolyzed to form 5'-O-desmethylesomeprazole and formaldehyde. acs.org Studies have identified numerous metabolites of omeprazole in vivo, including products of mono-oxygenation, sulfoxide (B87167) to thioether conversion, glucuronidation, and cysteine conjugation. researchgate.netnih.gov One study identified seventeen different metabolites in mouse plasma and brain. nih.gov The metabolite profile can differ depending on the administration route and the biological matrix being analyzed. nih.gov

In Vitro and In Vivo Metabolic Profiling Methodologies

A variety of methodologies are employed to study the metabolic profiling of omeprazole both in vitro and in vivo.

In Vitro Studies: These often utilize human liver microsomes and cDNA-expressed cytochrome P450 enzymes to investigate the kinetics and pathways of metabolism. nih.govpharmgkb.orgnih.gov Unlabeled and isotopically labeled enantiomers are used to track the metabolic fate of the drug. pharmgkb.org Techniques like liquid chromatography-mass spectrometry (LC-MS) are used to identify and quantify metabolites. researchgate.net

In Vivo Studies: These are conducted in animal models (e.g., rats, mice) and human volunteers. nih.govnih.govunil.ch Samples such as plasma, urine, and bile are collected and analyzed to identify metabolites and determine their pharmacokinetic profiles. nih.govnih.gov Stable isotope ratio-patterning liquid chromatography-mass spectrometry has been used to identify novel metabolites in mouse brain and plasma. nih.govresearchgate.net

| Methodology | Application | Key Findings |

| Human Liver Microsomes | Investigating enzyme kinetics and metabolic pathways. | Demonstrated stereoselective metabolism by CYP2C19 and CYP3A4. nih.govpharmgkb.org |

| cDNA-Expressed Enzymes | Identifying the specific roles of individual CYP isoforms. | Confirmed CYP2C19's primary role in hydroxylation and demethylation, and CYP3A4's role in sulfoxidation. nih.govresearchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identifying and quantifying metabolites in various biological samples. | Enabled the identification of numerous omeprazole metabolites in vitro and in vivo. nih.govresearchgate.net |

| Stable Isotope Labeling | Tracing the metabolic fate of drugs and identifying novel metabolites. | Facilitated the discovery of seventeen metabolites in mouse brain and plasma. nih.govresearchgate.net |

| In Vivo Animal and Human Studies | Determining pharmacokinetic profiles and identifying metabolites in a whole-organism context. | Revealed differences in metabolite profiles based on administration route and biological matrix. nih.govnih.govunil.ch |

Advanced Analytical and Bioanalytical Methodologies for 4 Desmethoxy Omeprazole Quantification

Chromatographic Techniques for Separation and Detection

Chromatographic methods are the cornerstone for separating 4-Desmethoxy Omeprazole (B731) from the active pharmaceutical ingredient (API) and other related substances.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of Omeprazole and its impurities. pharmacompass.com A robust stability-indicating HPLC method is crucial to distinguish Omeprazole from potentially relevant degradants, including 4-Desmethoxy Omeprazole. pharmacompass.com

A gradient reversed-phase liquid chromatographic (RP-LC) method has been developed for the quantitative estimation of impurities in Omeprazole and Domperidone capsules. nih.gov This method effectively separates 4-Desmethoxy Omeprazole (referred to as OZ Desmethoxy impurity) from other known impurities. nih.gov The chromatographic separation is typically achieved on an octadecyl silane (B1218182) (C18) column. nih.govfarmaciajournal.com The mobile phase often consists of a phosphate (B84403) buffer and acetonitrile, run in a gradient program to ensure adequate separation of all compounds. nih.gov Detection is commonly performed using a UV detector, with 285 nm being a suitable wavelength for estimating both individual and combined impurities. nih.gov

A study detailed a gradient RP-LC method for determining Omeprazole and its process-related impurities, including Impurity B (4-Desmethoxy Omeprazole). farmaciajournal.com The separation was achieved using a Zorbax Extend C18 column with a mobile phase of acetonitrile, water, and 1% triethylamine (B128534) (pH adjusted to 9.5), at a flow rate of 0.8 mL/min and UV detection at 280 nm. farmaciajournal.com The linearity for Impurity B was established over a concentration range of 1.1568-17.352 µg/mL. farmaciajournal.com

Table 1: HPLC Method Parameters for 4-Desmethoxy Omeprazole Analysis

| Parameter | Details | Source |

|---|---|---|

| Column | Inertsil ODS 3V, 250 x 4.6mm, 5 µm | nih.gov |

| Mobile Phase A | 0.05M Monobasic potassium phosphate buffer (pH 7.2) : Acetonitrile (75:25) | nih.gov |

| Mobile Phase B | 0.05M Monobasic potassium phosphate buffer (pH 7.2) : Acetonitrile (45:55) | nih.gov |

| Flow Rate | 1.2 mL/min | nih.gov |

| Detection | 285 nm | nih.gov |

| Column Temperature | 25 °C | nih.gov |

| Injection Volume | 20 µL | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer enhanced selectivity and sensitivity for the identification and quantification of 4-Desmethoxy Omeprazole, particularly in complex biological matrices. researchgate.net These methods are crucial in bioequivalence and pharmacokinetic studies. researchgate.netnih.gov

In one instance, a reverse-phase LC-MS analysis was used to identify the presence of a compound with a mass-to-charge ratio (m/z) of 316 Da, which corresponds to the mass of 4-Desmethoxy Omeprazole. worktribe.com This confirmed the identity of an impurity found in certain Omeprazole formulations. worktribe.com

For bioanalytical applications, LC-MS/MS methods are developed and validated following regulatory guidelines to ensure accuracy, precision, and reliability. researchgate.net These methods often involve a simple liquid-liquid extraction or more advanced techniques like microextraction by packed sorbent (MEPS) for sample preparation from plasma or other biological fluids. nih.gov The analysis is typically performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity. nih.gov For Omeprazole and its metabolites, the precursor ion is often m/z 346.30, with a characteristic product ion at m/z 198.05. nih.govmdpi.com

Spectroscopic Approaches for Structural Confirmation and Quantification

Spectroscopic techniques are indispensable for the definitive structural elucidation of impurities and can also be employed for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Impurity Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of pharmaceutical impurities. In the analysis of Omeprazole samples, ¹H NMR spectra can reveal the presence of 4-Desmethoxy Omeprazole. worktribe.com The presence of two additional singlets in the aromatic region of the ¹H NMR spectrum, specifically at 7.6 and 7.7 ppm, has been attributed to this impurity. worktribe.com This finding, often used in conjunction with LC-MS data, provides definitive structural confirmation. worktribe.com The characteristic peaks of Omeprazole itself are typically observed at 8.2, 7.5, 7.1, and 7.0 ppm. worktribe.com The investigation of interactions between sulfide (B99878) precursors and titanium catalysts using ¹H NMR has also been explored to understand reaction mechanisms that could lead to impurity formation. whiterose.ac.uk

Chemometric Spectrophotometric Strategies

Chemometric-assisted spectrophotometry presents a green and efficient alternative for the simultaneous determination of multiple components in a mixture, including active ingredients and their impurities. nih.gov Smart chemometric techniques like orthogonal partial least square (OPLS), genetic algorithm-orthogonal partial least square (GA-OPLS), and interval-orthogonal partial least square (i-OPLS) have been successfully applied to quantify six proton-pump inhibitors, including Omeprazole, along with 4-Desmethoxy Omeprazole. nih.govresearchgate.net

These methods utilize multivariate calibration models built from the UV absorption spectra of the compounds. nih.gov A five-level, eight-factor calibration design is often constructed to ensure the orthogonality of the components. nih.govresearchgate.net The performance of these models is evaluated based on parameters like the correlation coefficient (R), root mean square error of prediction (RMSEP), and relative error of prediction (REP). nih.gov These approaches are valued for their simplicity, affordability, and sustainability, making them suitable for quality control laboratories. nih.gov First-order UV-derivative spectrophotometry applying a zero-crossing method has also been developed for the determination of Omeprazole and its impurities. nih.gov

Table 2: Performance of Chemometric Models for Impurity Quantification

| Parameter | Reported Value Range | Source |

|---|---|---|

| Correlation Coefficient (R) | ≥ 0.9995 | nih.gov |

| Root Mean Square Error of Prediction (RMSEP) | 0.0102–0.5622 | nih.gov |

| Relative Error of Prediction (REP) | 0.2961–1.1917 | nih.gov |

Method Validation Parameters and Regulatory Compliance in Impurity Analysis

The validation of analytical methods is a critical requirement by regulatory bodies like the International Council for Harmonisation (ICH) to ensure the reliability of data. researchgate.netbio-integration.org For impurity analysis, method validation must demonstrate specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govbio-integration.org

Specificity is demonstrated by the method's ability to separate the analyte of interest from other components, including the API, other impurities, and degradation products. nih.gov Forced degradation studies under stress conditions (acid, base, oxidation, heat, and light) are performed to prove the stability-indicating nature of the method. nih.gov

Linearity is established by analyzing samples at various concentrations and demonstrating a linear relationship between the concentration and the analytical response. farmaciajournal.comnih.gov Correlation coefficients (r²) greater than 0.999 are typically expected. nih.gov

Accuracy is determined by the recovery of a known amount of the impurity spiked into a sample matrix. farmaciajournal.com Recoveries in the range of 90–109% are often considered acceptable. farmaciajournal.com

Precision refers to the closeness of agreement between a series of measurements and is assessed at different levels (repeatability, intermediate precision). nih.gov The relative standard deviation (RSD) is typically required to be less than a specified value, often 2%. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov These are often determined by the signal-to-noise ratio method, with typical ratios being 3:1 for LOD and 10:1 for LOQ. nih.govbio-integration.org For 4-Desmethoxy Omeprazole, the LOQ has been reported to be as low as 0.015% with respect to the API concentration. nih.gov

Adherence to these validation parameters ensures that the analytical methods are suitable for their intended purpose in quality control and regulatory submissions. researchgate.netaquigenbio.com

Reference Standard Development and Traceability against Pharmacopeial Standards

The reliability and accuracy of quantifying 4-Desmethoxy Omeprazole, a known impurity and metabolite of Omeprazole, are fundamentally dependent on the quality of the reference standard used in analytical procedures. The development of a reference standard for this compound, and establishing its traceability to internationally recognized pharmacopeial standards, is a meticulous process governed by stringent regulatory guidelines. This process ensures that the standard is suitable for its intended use in identifying and quantifying the impurity in drug substances and products.

Development of a 4-Desmethoxy Omeprazole Reference Standard

A reference standard for an impurity like 4-Desmethoxy Omeprazole can be established as either a primary or secondary standard.

Primary Standards are of the highest purity and are established through a comprehensive set of analytical tests without comparison to another standard. lgcstandards.com Their development involves independent synthesis, extensive purification, and rigorous characterization to confirm identity and assign a purity value. lgcstandards.com

Secondary Standards (or working standards) are characterized by comparing them against a primary standard. zamann-pharma.comedqm.eu Their traceability to the primary standard must be unequivocally demonstrated and documented. edqm.eu

The development process for a 4-Desmethoxy Omeprazole reference standard begins with the synthesis of the molecule, which can be achieved through various organic chemistry routes, often involving modifications of the Omeprazole synthesis pathway. researchgate.net Following synthesis, the material undergoes extensive purification using techniques like recrystallization or preparative chromatography to achieve a very high degree of purity.

Once a high-purity batch is obtained, it is thoroughly characterized to confirm its identity and assess its purity. This characterization is crucial for its qualification as a reference standard. According to the International Council on Harmonisation (ICH) Q3A guidelines, reference standards used for the control of impurities must be evaluated and characterized for their intended use. ich.orglgcstandards.com

Key analytical techniques employed for the characterization of a 4-Desmethoxy Omeprazole reference standard include:

Structural Elucidation: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to confirm the molecular structure.

Purity Assessment: Chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC) with UV or PDA detection, are used to determine the purity and identify any other related substances. lgcstandards.comlgcstandards.com Purity is often assessed using a mass balance approach, which involves quantifying impurities and other components like water content (Karl Fischer titration) and residual solvents (Gas Chromatography), and subtracting them from 100%.

Physical Properties: Characteristics such as physical appearance, melting point (using Differential Scanning Calorimetry - DSC), and solubility are also determined. biomol.comcaymanchem.com

The table below summarizes typical characterization data for a commercially available 4-Desmethoxy Omeprazole reference standard.

Table 1: Typical Characterization Data for 4-Desmethoxy Omeprazole Reference Standard

| Parameter | Typical Specification/Finding | Reference |

| Chemical Name | 2-[[(3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-6-methoxy-1H-benzimidazole | caymanchem.com |

| Synonyms | Omeprazole Impurity B (EP), Esomeprazole (B1671258) EP Impurity B | lgcstandards.combiomol.com |

| CAS Number | 110374-16-8 | lgcstandards.combiomol.com |

| Molecular Formula | C₁₆H₁₇N₃O₂S | lgcstandards.combiomol.com |

| Molecular Weight | 315.39 g/mol | lgcstandards.com |

| Appearance | Crystalline Solid | biomol.com |

| Purity (HPLC) | ≥98% | biomol.com |

| λmax | 302 nm | biomol.com |

| Storage | -20°C | lgcstandards.com |

This table is interactive. You can sort the columns by clicking on the headers.

Metrological Traceability to Pharmacopeial Standards

Metrological traceability is the property of a measurement result that allows it to be related to a reference through a documented, unbroken chain of calibrations. scielo.breurachem.org In pharmaceutical analysis, this means that a secondary (in-house or working) reference standard must be traceable to the official primary standard provided by a pharmacopeia, such as the European Pharmacopoeia (EP) or the United States Pharmacopeia (USP). zamann-pharma.comedqm.eu

4-Desmethoxy Omeprazole is listed as Omeprazole Impurity B in the European Pharmacopoeia. lgcstandards.comuspbpep.com Therefore, an official EP Chemical Reference Substance (CRS) for this impurity is available. The USP also provides reference standards for Omeprazole and its related compounds. sigmaaldrich.comsigmaaldrich.comuspnf.com

The process to establish traceability of a secondary 4-Desmethoxy Omeprazole standard involves:

Acquisition of the Primary Standard: Obtaining the current official Omeprazole Impurity B CRS from the European Directorate for the Quality of Medicines & HealthCare (EDQM) or a relevant USP Reference Standard.

Comparative Analysis: Performing a direct comparative analysis of the in-house secondary standard against the primary pharmacopeial standard. This typically involves co-analysis using a validated, high-resolution chromatographic method (e.g., HPLC or UPLC).

Establishing a Link: The assay value of the secondary standard is determined relative to the primary standard. The identity of the secondary standard is also confirmed against the primary one.

Documentation: All procedures, raw data, and results from the comparative testing are meticulously documented in a qualification report. This documentation provides the evidence of the unbroken chain of comparison. zamann-pharma.com

The table below outlines a comparison of specifications for a typical in-house secondary standard against the requirements of a pharmacopeial standard.

Table 2: Comparison of Secondary Standard vs. Pharmacopeial Standard Specifications

| Characteristic | In-House Secondary Standard | Pharmacopeial Primary Standard (e.g., EP CRS) |

| Identity | Confirmed by spectroscopic methods (IR, NMR, MS) and comparative chromatography (e.g., retention time matching). | Established by the pharmacopeial authority with comprehensive characterization. Used for identity confirmation. |

| Purity/Assay | Assigned a purity value by comparison against the primary standard. Purity is typically ≥98%. | May have an assigned content or be assumed to be 100.0% pure for its intended compendial use. uspbpep.com |

| Intended Use | Routine quality control, analytical method validation, stability studies. zamann-pharma.com | Definitive standard for pharmacopeial tests; used to calibrate secondary standards. Authoritative in case of dispute. uspbpep.com |

| Traceability | Documented traceability to the primary standard is required. | The highest level of reference in the traceability chain for pharmacopeial purposes. |

| Certificate | Certificate of Analysis (CoA) detailing characterization, purity value, and link to the primary standard. | Certificate provided by the pharmacopeial authority, stating the lot number and intended use. |

This table is interactive. You can sort the columns by clicking on the headers.

By following these procedures, a laboratory can confidently use its qualified secondary standard for the accurate quantification of 4-Desmethoxy Omeprazole, ensuring that the analytical results are reliable, reproducible, and traceable to the official pharmacopeial standards.

Investigation of 4 Desmethoxy Omeprazole S Role As a Pharmaceutical Impurity and Degradant

Occurrence and Formation Mechanisms in Omeprazole (B731) and Esomeprazole (B1671258) Formulations

4-Desmethoxy Omeprazole, recognized by the European Pharmacopoeia as Omeprazole EP Impurity B, is a notable process-related impurity and potential degradant in commercial Omeprazole and Esomeprazole preparations. ontosight.ainih.govcaymanchem.comlgcstandards.com Its formation is primarily linked to the absence of a methoxy (B1213986) group at the 4-position of the pyridine (B92270) ring, a key structural difference from the active pharmaceutical ingredient (API).

The occurrence of this impurity can be traced back to two primary sources: the synthesis process and the degradation of the final drug product. During the multi-step synthesis of Omeprazole, incomplete reactions or the presence of specific starting materials can lead to the formation of 4-Desmethoxy Omeprazole. oceanicpharmachem.com For instance, if the pyridine starting material lacks the 4-methoxy substituent, its subsequent reaction with the benzimidazole (B57391) moiety will inherently produce the desmethoxy impurity.

Furthermore, Omeprazole and its S-enantiomer, Esomeprazole, are known to be sensitive to environmental factors. researchgate.net Forced degradation studies have shown that Omeprazole degrades under various stress conditions, including heat, humidity, and acidic environments. researchgate.netrsc.org These conditions can facilitate the cleavage or modification of the methoxy group on the pyridine ring, leading to the formation of 4-Desmethoxy Omeprazole as a degradation product. rsc.org Studies analyzing different formulations have identified its presence, suggesting that it can arise during the manufacturing process or upon storage, raising concerns about the quality control of the final medication. worktribe.com

Impact on Pharmaceutical Product Quality and Stability

The presence of impurities such as 4-Desmethoxy Omeprazole can significantly compromise the quality, stability, and efficacy of pharmaceutical products. gmpinsiders.comcontractpharma.com As unwanted chemicals, impurities can lead to a reduction in the potency of the API, a decrease in the product's shelf life, and alterations in its physical and chemical properties, such as color changes. oceanicpharmachem.comgmpinsiders.com Omeprazole itself is susceptible to degradation, which can manifest as discoloration from light beige to deep purple, indicating a loss of product integrity. researchgate.net

The formation of degradation products like 4-Desmethoxy Omeprazole is a critical quality attribute that must be controlled. Its presence indicates that the drug product may have been exposed to suboptimal conditions during manufacturing or storage, leading to chemical instability. nih.gov While this specific impurity is structurally similar to Omeprazole, its pharmacological and toxicological profile may differ, and its presence above acceptable limits can affect the safety and therapeutic effect of the drug. contractpharma.comontosight.ai The control of such impurities is essential to ensure that the drug product consistently meets its established quality standards throughout its lifecycle. ontosight.ai

Table 1: Conditions Leading to the Degradation of Omeprazole

| Stress Condition | Potential Outcome | Reference(s) |

| Acidic Hydrolysis | Extensive degradation, formation of multiple products | researchgate.net, rsc.org |

| Alkaline Hydrolysis | Mild degradation | researchgate.net |

| Oxidation | Extensive degradation | researchgate.net, rsc.org |

| Heat and Humidity | Formation of degradation products, potential discoloration | researchgate.net, farmaciajournal.com |

| Photolysis (Light) | Mild degradation, formation of degradation products | researchgate.net, researchgate.net |

Regulatory Guidelines and Acceptance Criteria for Impurity Levels

To ensure the safety and quality of pharmaceutical products, regulatory authorities such as the European Pharmacopoeia (EP), United States Pharmacopeia (USP), and the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities. ontosight.ainih.gov 4-Desmethoxy Omeprazole is a specified impurity in the European Pharmacopoeia, listed as Omeprazole EP Impurity B. ontosight.ainih.gov

The ICH has developed guidelines, specifically Q3A (for new drug substances) and Q3B (for new drug products), that provide a framework for reporting, identifying, and qualifying impurities. europa.eupmda.go.jpslideshare.net These guidelines establish thresholds based on the maximum daily dose (MDD) of the drug.

Reporting Threshold: The level above which an impurity must be reported in regulatory submissions. For drugs with an MDD of up to 2 g/day , this is typically 0.05%. ich.org

Identification Threshold: The level above which the structure of an impurity must be determined. For an MDD below 2 g/day , this is often 0.1% or 1.0 mg per day total intake, whichever is lower. nih.gov

Qualification Threshold: The level above which an impurity's biological safety must be established. For an MDD below 2 g/day , this threshold is often 0.15% or 1.0 mg per day total intake. For an MDD above 2 g/day , the threshold is 0.05%. nih.gov

These thresholds ensure that any significant impurity is rigorously evaluated. The acceptance criteria (limits) for a specific impurity like 4-Desmethoxy Omeprazole in a final product are set based on data from batch analyses, stability studies, and toxicological assessments to ensure the product is safe and effective. ich.org

Table 2: ICH Thresholds for Impurities in New Drug Substances

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% | 0.15% |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

| Source: Adapted from ICH Q3A(R2) Guidelines europa.euich.org |

Quality Control and Assurance Strategies for Omeprazole-Containing Products

Effective quality control and assurance strategies are paramount for managing impurities in Omeprazole and Esomeprazole products. These strategies encompass the entire product lifecycle, from raw material sourcing to final product release and stability monitoring. contractpharma.com

A cornerstone of quality control is the use of robust, validated analytical methods to detect and quantify impurities. nih.gov High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the impurity profiling of Omeprazole. farmaciajournal.comchromatographyonline.com Specific RP-HPLC methods have been developed and validated according to ICH guidelines to separate 4-Desmethoxy Omeprazole (Impurity B) from the API and other related substances, ensuring accurate quantification. farmaciajournal.comresearchgate.net These methods must be proven for their specificity, linearity, accuracy, and precision. farmaciajournal.com

In recent years, Analytical Quality by Design (AQbD) principles have been applied to develop more robust analytical procedures, such as Capillary Electrophoresis (CE) and Ultra-High-Performance Liquid Chromatography (UHPLC). nih.govchromatographyonline.comunifi.it These advanced methods aim to provide faster and more efficient separation, enhancing the reliability of impurity monitoring. chromatographyonline.com

Beyond analytical testing, quality assurance involves:

Process Understanding and Control: A thorough understanding of the manufacturing process to identify and control parameters that could lead to impurity formation. oceanicpharmachem.com

Raw Material Qualification: Strict control over the purity of starting materials and reagents. oceanicpharmachem.com

Stability Studies: Conducting comprehensive stability testing under various conditions (e.g., temperature, humidity, light) to understand the degradation profile of the drug product and establish an appropriate shelf-life. researchgate.netfarmaciajournal.com

Compliance with Good Manufacturing Practices (GMP): Adherence to GMP ensures that all manufacturing and control processes are consistently executed to maintain product quality. contractpharma.com

These integrated strategies are essential to control the levels of 4-Desmethoxy Omeprazole and other impurities, ensuring that every batch of Omeprazole or Esomeprazole released to the market is safe, effective, and of high quality.

Pharmacological and Biological Activities of 4 Desmethoxy Omeprazole

Assessment of Active Metabolite Properties and Pharmacodynamic Relevance

4-Desmethoxy omeprazole (B731) is recognized as an active metabolite of omeprazole, a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal disorders. medchemexpress.comchemsrc.com Omeprazole itself is a prodrug, a racemic mixture of (S)- and (R)-enantiomers, that is converted into its active sulfonamide form in the acidic environment of gastric parietal cells. caymanchem.comcaymanchem.com This active form then irreversibly inhibits the H+/K+ ATPase pump, the final step in gastric acid production. wikipedia.org

Potential for Enzyme Inhibition (e.g., CYP2C19 activity)

A significant aspect of the pharmacology of 4-desmethoxy omeprazole and its parent compound, omeprazole, is their interaction with the cytochrome P450 (CYP) enzyme system. Specifically, omeprazole is a known competitive inhibitor of CYP2C19, with a reported Ki value ranging from 2 to 6 μM. medchemexpress.comchemsrc.combiosschina.com This inhibition is significant as CYP2C19 is responsible for the metabolism of approximately 7-10% of clinically used drugs.

The metabolism of omeprazole itself is heavily dependent on CYP2C19 and to a lesser extent, CYP3A4. caymanchem.comcaymanchem.com This leads to potential drug-drug interactions when omeprazole is co-administered with other drugs that are also substrates of CYP2C19. nih.gov The inhibitory effect of omeprazole on CYP2C19 can lead to increased plasma concentrations of these co-administered drugs. nih.gov

Table 1: Reported Inhibitory Activity of Omeprazole on CYP2C19

| Compound | Enzyme | Inhibition Type | Ki Value |

|---|

Exploration of Other Biological Effects and Mechanisms of Action

While the primary mechanism of action of omeprazole and its active metabolites is the inhibition of the gastric H+/K+ ATPase pump, research has explored other potential biological effects. wikipedia.org Studies have indicated that omeprazole may inhibit the growth of both Gram-positive and Gram-negative bacteria, including Helicobacter pylori, in vitro. medchemexpress.comchemsrc.com This antimicrobial activity is an area of ongoing research interest.

Furthermore, some research suggests that omeprazole might have effects beyond acid suppression. For instance, it has been investigated for its potential role in enhancing the antitumor effects of certain chemotherapy drugs and for its nephroprotective effects against drug-induced kidney injury by inhibiting oxidative stress and inflammation. However, these findings are largely related to the parent compound, omeprazole, and the specific contribution of 4-desmethoxy omeprazole to these effects is not well-defined.

Toxicological Considerations and Safety Implications as a Pharmaceutical Impurity

4-Desmethoxy omeprazole is identified as a potential impurity in commercial preparations of omeprazole and esomeprazole (B1671258) magnesium. caymanchem.comcaymanchem.comglpbio.comlabchem.com.my As a pharmaceutical impurity, its toxicological profile is an important consideration for drug safety and manufacturing quality control.

Safety data for 4-desmethoxy omeprazole indicates that it may be harmful if swallowed and can cause skin and serious eye irritation. sigmaaldrich.comcaymanchem.comsigmaaldrich.com It is classified as an acute toxicant (oral) and may cause respiratory irritation. caymanchem.comsigmaaldrich.com The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals includes hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), and H411 (Toxic to aquatic life with long-lasting effects). sigmaaldrich.com

The presence of impurities in pharmaceutical products is strictly regulated to ensure patient safety. Therefore, the levels of 4-desmethoxy omeprazole in omeprazole formulations are monitored to comply with regulatory standards.

Table 2: Hazard Classifications for 4-Desmethoxy Omeprazole

| Hazard Classification | GHS Code | Description |

|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed sigmaaldrich.comcaymanchem.com |

| Skin Irritation | H315 | Causes skin irritation sigmaaldrich.comcaymanchem.comsigmaaldrich.com |

| Serious Eye Irritation | H319 | Causes serious eye irritation caymanchem.com |

| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation caymanchem.comsigmaaldrich.com |

Structure Activity Relationship Sar Studies Pertaining to 4 Desmethoxy Omeprazole

Molecular Modifications and Their Influence on Biological Activity

4-Desmethoxy Omeprazole (B731) is an active metabolite of the proton pump inhibitor (PPI) Omeprazole. medchemexpress.comcaymanchem.com The biological activity of 4-Desmethoxy Omeprazole and related benzimidazole (B57391) compounds is intrinsically linked to their three-part structure: a substituted benzimidazole ring, a substituted pyridine (B92270) ring, and a methylsulfinyl chain that connects the two. nih.gov Modifications to any of these components can significantly influence the compound's biological activity, primarily its ability to inhibit the gastric H+/K+-ATPase. nih.gov

The core mechanism of action for this class of compounds involves an acid-catalyzed rearrangement to a reactive sulfenamide (B3320178) intermediate, which then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase. nih.govnih.gov Therefore, the electronic and steric properties of substituents on both the benzimidazole and pyridine rings play a crucial role in the compound's stability and potency. nih.gov

Substituents on the Benzimidazole Ring:

The substituents on the benzimidazole ring generally have a less profound impact on the potency compared to the pyridine ring. nih.gov However, they are not without importance. The presence of electron-withdrawing groups, such as a nitro group (NO2), or highly hydrophilic groups, like an acetamido group (NHCOCH3), on the benzimidazole ring tends to result in compounds with lower antisecretory effects. nih.gov In contrast, the introduction of a nitro group at position 5 of the benzimidazole nucleus has been shown to be essential for increased antigiardial activity in some benzimidazole analogs. mdpi.com For anthelmintic activity in the broader benzimidazole class, substitutions at the 2- and 5(6)-positions are significant, while the 1-, 4-, and 7-positions are preferably left unsubstituted. chemijournal.com

Substituents on the Pyridine Ring:

The pyridine ring and its substituents are critical for maintaining good biological activity. nih.gov The basicity of the pyridine nitrogen is a key factor, as it initiates the acid-catalyzed rearrangement to the active sulfenamide. nih.gov To achieve a good antisecretory effect, the pyridine ring typically needs to be substituted with alkyl or alkoxy groups. nih.gov However, substitution at the 6-position of the pyridine ring is generally detrimental to activity. nih.gov

In a study of related benzimidazole H+/K+-ATPase inhibitors, it was demonstrated that a 4-amino substituent on the pyridine ring, which is a powerful electron-donating group, can be moderated by electron-withdrawing halogen substituents at the 3- or 5-positions. nih.gov This balance allows for high potency while maintaining good stability under physiological conditions. nih.gov

The Sulfinyl Linker:

The methylsulfinyl linker is an essential component for the biological activity of this class of compounds. Both the corresponding sulfide (B99878) and sulfone analogs are inactive in vitro. nih.gov

The following table summarizes the general influence of molecular modifications on the activity of benzimidazole-based H+/K+-ATPase inhibitors, which can be extrapolated to understand the SAR of 4-Desmethoxy Omeprazole.

| Molecular Moiety | Position of Modification | Type of Substituent | Influence on Biological Activity |

| Benzimidazole Ring | 5-position | Electron-withdrawing (e.g., -NO2) | Generally decreases antisecretory activity. nih.gov |

| 5-position | Hydrophilic (e.g., -NHCOCH3) | Tends to lower antisecretory effects. nih.gov | |

| Pyridine Ring | General | Alkyl or Alkoxy groups | Generally required for good activity. nih.gov |

| 6-position | Any substituent | Generally detrimental to activity. nih.gov | |

| 4-position | Electron-donating (e.g., -NH2) | Increases pyridine basicity, can enhance potency. nih.gov | |

| 3- or 5-position | Electron-withdrawing (e.g., Halogen) | Can moderate the effect of a 4-amino group to balance potency and stability. nih.gov | |

| Linker | Sulfinyl (-SO-) | Oxidation to Sulfone (-SO2-) | Inactive in vitro. nih.gov |

| Sulfinyl (-SO-) | Reduction to Sulfide (-S-) | Inactive in vitro. nih.gov |

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational studies, including molecular docking, molecular dynamics (MD), and quantitative structure-activity relationship (QSAR) analysis, are valuable tools for understanding the SAR of benzimidazole derivatives. While specific studies focusing solely on 4-Desmethoxy Omeprazole are limited, research on the broader class of omeprazole analogs provides significant insights.

A computational study on omeprazole derivatives designed to enhance proton pump inhibition revealed that modifications to both the benzimidazole and pyridine rings can improve binding affinity to the H+/K+-ATPase. nih.govplos.org Molecular docking simulations of these analogs showed that several derivatives had higher binding affinities than omeprazole itself. nih.govplos.org For instance, certain analogs, designated OMP3, OMP19, and OMP21, exhibited binding energies of -7.3, -8.3, and -8.1 kcal/mol, respectively, compared to -7.1 kcal/mol for omeprazole. nih.gov

These computational models highlight the importance of non-bonding interactions within the protein's binding site. nih.gov In a study of omeprazole enantiomers with CYP2C19, it was found that the stabilization of the molecule in the active site is largely facilitated by a water-mediated hydrogen-bond network and T-shaped π-stacking interactions between the compound and surrounding amino acid residues. acs.org

The following table presents data from a computational study on omeprazole analogs, demonstrating the impact of structural modifications on binding affinity to the H+/K+-ATPase.

| Compound | Modification vs. Omeprazole | Binding Energy (kcal/mol) |

| Omeprazole (Control) | - | -7.0 plos.org |

| Pantoprazole (B1678409) | Modification on benzimidazole and pyridine rings | -7.2 plos.org |

| Esomeprazole (B1671258) | S-enantiomer of Omeprazole | -7.3 plos.org |

| OMP3 | Structural analog of Omeprazole | -7.3 nih.gov |

| OMP19 | Structural analog of Omeprazole | -8.3 nih.gov |

| OMP21 | Structural analog of Omeprazole | -8.1 nih.gov |

Correlations Between Structural Features and Metabolic Fate

4-Desmethoxy Omeprazole is a known metabolite of omeprazole, formed through the action of cytochrome P450 enzymes. medchemexpress.comcaymanchem.com The metabolic fate of benzimidazole-based proton pump inhibitors is highly dependent on their structural features, which influence their interactions with metabolizing enzymes, primarily CYP2C19 and CYP3A4. caymanchem.com

4-Desmethoxy Omeprazole itself is a competitive inhibitor of CYP2C19 activity, with a reported Ki value of 2 to 6 μM. medchemexpress.com The metabolism of omeprazole is stereoselective, with both CYP2C19 and CYP3A4 showing preferences for different enantiomers and producing different metabolites. nih.gov CYP2C19 primarily hydroxylates the R-enantiomer of omeprazole at the 5-methyl group of the pyridine ring, while it mainly O-demethylates the S-enantiomer at the 5'-methoxy group of the benzimidazole ring. acs.orgnih.gov Sulfoxidation, on the other hand, is primarily mediated by CYP3A4 and favors the S-enantiomer. nih.gov

The structural features of 4-Desmethoxy Omeprazole, specifically the presence of a methoxy (B1213986) group at the 6-position of the benzimidazole ring and the absence of the methoxy group on the pyridine ring, will dictate its own metabolic profile. While detailed studies on the specific metabolic pathways of 4-Desmethoxy Omeprazole are not extensively documented in the reviewed literature, it is reasonable to infer that it would also be a substrate for CYP enzymes. The positions available for metabolism on the 4-Desmethoxy Omeprazole molecule include the methyl groups on the pyridine ring and the methoxy group on the benzimidazole ring, as well as potential sulfoxidation.

The relationship between the structural features of omeprazole enantiomers and their primary metabolic pathways is summarized in the table below. This provides a framework for understanding how the structure of 4-Desmethoxy Omeprazole could influence its metabolism.

| Compound/Enantiomer | Primary Metabolizing Enzyme | Primary Metabolic Reaction | Structural Site of Metabolism |

| R-Omeprazole | CYP2C19 | 5-hydroxylation nih.gov | Pyridine ring nih.gov |

| S-Omeprazole (Esomeprazole) | CYP2C19 | 5-O-demethylation nih.gov | Benzimidazole ring nih.gov |

| S-Omeprazole (Esomeprazole) | CYP3A4 | Sulfoxidation nih.gov | Sulfinyl linker nih.gov |

Comparative Research on 4 Desmethoxy Omeprazole with Parent Omeprazole and Other Proton Pump Inhibitors

Comparative Metabolic Pathways and Clearance Profiles

The metabolism of proton pump inhibitors is a critical determinant of their plasma concentration and, consequently, their clinical effect. Omeprazole (B731), a racemic mixture of R- and S-enantiomers, is extensively metabolized in the liver primarily by the cytochrome P450 enzyme system. drugbank.com The two main isoenzymes involved are CYP2C19 and CYP3A4. pharmgkb.orgmdpi.com CYP2C19 is chiefly responsible for the formation of 5-hydroxyomeprazole, while CYP3A4 primarily catalyzes the formation of omeprazole sulfone. drugbank.compharmgkb.orgjnmjournal.org Other metabolites, such as 5'-O-desmethylomeprazole, are also formed. pharmgkb.org

The metabolism of omeprazole is stereoselective. The S-isomer, esomeprazole (B1671258), is metabolized more slowly than the R-isomer, particularly by CYP2C19. pharmgkb.orgnih.gov This results in a lower intrinsic clearance for esomeprazole compared to R-omeprazole, leading to higher plasma concentrations and greater systemic exposure. nih.govacs.org

In contrast, 4-Desmethoxy Omeprazole is primarily documented in scientific literature not as a major metabolic product but as a potential process-related impurity found in commercial omeprazole and esomeprazole preparations. caymanchem.comnih.govworktribe.com It is officially recognized as "Omeprazole EP Impurity B". caymanchem.comnih.gov While some commercial suppliers refer to it as an "active metabolite," medchemexpress.comchemsrc.commedchemexpress.euglpbio.com detailed studies on its specific formation pathway and clearance rates in vivo are not extensively documented in peer-reviewed literature. Its structural difference from omeprazole—lacking a methoxy (B1213986) group on the pyridine (B92270) ring—fundamentally alters its properties. The primary metabolites of omeprazole, such as hydroxyomeprazole (B127751) and omeprazole sulfone, are considered to have minimal or no antisecretory activity. drugbank.com

Table 1: Comparative Metabolic Pathways of Omeprazole and its Derivatives

| Compound | Primary Metabolic Pathway | Key Enzyme(s) | Primary Metabolite(s) | Notes |

|---|---|---|---|---|

| Omeprazole (Racemic) | Hydroxylation & Sulfoxidation | CYP2C19 & CYP3A4 | 5-hydroxyomeprazole, Omeprazole sulfone | Metabolism is stereoselective and subject to CYP2C19 genetic polymorphism. pharmgkb.orgmdpi.com |

| Esomeprazole (S-Omeprazole) | Hydroxylation & Sulfoxidation | CYP2C19 & CYP3A4 | 5-hydroxyomeprazole, Omeprazole sulfone | Slower clearance than R-omeprazole, leading to higher plasma AUC. jnmjournal.orgnih.gov |

| Lansoprazole (B1674482) | Hydroxylation & Sulfoxidation | CYP2C19 & CYP3A4 | 5-hydroxylansoprazole, Lansoprazole sulfone | Metabolism is also dependent on the CYP2C19 system. jnmjournal.org |

| 4-Desmethoxy Omeprazole | Formation Pathway | Not applicable (primarily a synthetic impurity) | Not applicable | Primarily documented as a process-related impurity (Omeprazole EP Impurity B) rather than an in vivo metabolite. caymanchem.comnih.govworktribe.com |

Differential Effects on Cytochrome P450 Enzyme Systems

Proton pump inhibitors are known to interact with the CYP450 system not only as substrates but also as inhibitors, which can lead to drug-drug interactions. Omeprazole is a well-characterized competitive inhibitor of CYP2C19, with reported Ki (inhibition constant) values ranging from 2 to 6 µM. researchgate.net Other PPIs exhibit different inhibitory potencies; for example, lansoprazole is generally a more potent inhibitor of CYP2C19, while pantoprazole (B1678409) is weaker. researchgate.net Esomeprazole demonstrates less inhibitory potency on CYP2C19 compared to racemic omeprazole or its R-enantiomer. researchgate.net

Table 2: Comparative Inhibition of CYP2C19 by Different Proton Pump Inhibitors

| Inhibitor | Target Enzyme | Inhibition Type | Reported Ki (µM) |

|---|---|---|---|

| Lansoprazole | CYP2C19 | Competitive | 0.4 - 1.5 |

| Omeprazole | CYP2C19 | Competitive | 2 - 6 |

| Esomeprazole | CYP2C19 | Competitive | ~8 |

| Pantoprazole | CYP2C19 | Competitive | 14 - 69 |

| Rabeprazole | CYP2C19 | Competitive | 17 - 21 |

| 4-Desmethoxy Omeprazole | CYP2C19 | Not well-documented | Data not available in scientific literature |

Analytical Differentiation and Discrimination in Multi-Component Assays

The structural similarity between omeprazole, its metabolites, and related impurities necessitates sophisticated analytical methods for their accurate differentiation and quantification, especially in quality control and pharmacokinetic studies. Several techniques are employed for this purpose, including high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy. worktribe.commdpi.com

Differentiation is achieved based on distinct physicochemical properties:

Chromatographic Separation (HPLC): In a reversed-phase HPLC system, compounds separate based on their polarity. The structural difference between omeprazole and 4-Desmethoxy Omeprazole results in different retention times, allowing for their separation.

Mass Spectrometric Detection (LC-MS): This is a highly specific and sensitive method for differentiation. The compounds can be unequivocally identified by their unique mass-to-charge (m/z) ratios. For instance, a study identified 4-Desmethoxy Omeprazole as an impurity in omeprazole samples by detecting a compound with an m/z of 316, corresponding to its molecular weight, which is distinct from omeprazole's mass. worktribe.com

Spectroscopic Analysis (NMR): 1H NMR spectroscopy can distinguish between the compounds by identifying unique proton signals. In one analysis, omeprazole samples containing 4-Desmethoxy Omeprazole showed two additional singlets in the aromatic region of the spectrum that were absent in the pure omeprazole standard. worktribe.com

Chemometric spectrophotometric methods have also been developed to simultaneously assess multiple PPIs and impurities like 4-Desmethoxy Omeprazole in complex mixtures. nih.gov

Table 3: Physicochemical Properties for Analytical Differentiation

| Compound | Chemical Formula | Molecular Weight (g/mol) | Basis for MS Differentiation |

|---|---|---|---|

| Omeprazole | C17H19N3O3S | 345.42 | Parent mass |

| 4-Desmethoxy Omeprazole | C16H17N3O2S | 315.39 | -30 Da difference from Omeprazole |

| 5-Hydroxyomeprazole | C17H19N3O4S | 361.42 | +16 Da difference from Omeprazole |

| Omeprazole Sulfone | C17H19N3O4S | 361.42 | +16 Da difference from Omeprazole |

Implications for Clinical Efficacy and Safety of Omeprazole Analogues

The clinical implications of an omeprazole-related compound depend on its identity as either an active metabolite or a process impurity. The slower metabolism of esomeprazole compared to racemic omeprazole leads to more consistent and higher drug exposure, which has been correlated with improved healing rates in patients with erosive esophagitis. jnmjournal.org This highlights how metabolic differences among analogues directly impact efficacy.

For 4-Desmethoxy Omeprazole, the implications are twofold and hinge on its classification:

As a Pharmaceutical Impurity: Its primary documented role is as Omeprazole Impurity B. caymanchem.comnih.govworktribe.com From a regulatory and quality control perspective, the presence of impurities must be monitored and controlled within strict limits to ensure the safety, stability, and predictable performance of the final drug product. ontosight.ai The presence of an undocumented or uncontrolled substance could potentially alter the drug's profile.

Therefore, the main established implication of 4-Desmethoxy Omeprazole relates to pharmaceutical manufacturing and quality assurance rather than a direct, proven role in the clinical efficacy or safety profile of omeprazole as an active metabolite.

Emerging Research Avenues and Future Perspectives

Development of Novel Analytical Tools for Trace Impurity Detection

The stringent regulations governing pharmaceuticals necessitate the development of increasingly sensitive and selective analytical methods for the detection of trace-level impurities. drug-dev.com The presence of impurities, even in minute quantities, can have significant implications for the safety and quality of the final drug product. intertek.com Consequently, research is focused on advancing analytical technologies to identify and quantify impurities not only in the active pharmaceutical ingredient (API) but also within the complex matrix of the final formulation. drug-dev.comintertek.com

Traditional analytical methods are being supplemented and replaced by more powerful, hyphenated techniques. For instance, thermogravimetric analysis (TGA) coupled with Fourier-transform infrared spectroscopy (TG-IR) or mass spectrometry (TG-MS) allows for the identification of evolved gases from a sample as it is heated, providing information on residual solvents and degradation products. drug-dev.com Replacing the FTIR with a mass spectrometer in a TG-MS system offers greater sensitivity and resolution. drug-dev.com

High-performance liquid chromatography (HPLC) remains a cornerstone of impurity analysis, with advancements focused on detector technology. lcms.cz The use of universal detectors, such as charged aerosol detection (CAD) and evaporative light scattering detection (ELSD), is being explored to overcome the challenges of detecting unknown impurities that may lack a UV chromophore. lcms.cz These detectors are particularly useful for mass balance calculations, and research is ongoing to mitigate issues such as the variable response of compounds during gradient elution. lcms.cz For inorganic impurities, highly sensitive techniques like inductively coupled plasma-mass spectrometry (ICP-MS) are instrumental. drug-dev.comresearchgate.net The continuous evolution of these analytical tools is crucial for ensuring that pharmaceutical products meet the rigorous purity standards required for patient safety. sepscience.comnih.gov

Advanced Studies on Metabolic Interactions and Polymorphism

The metabolism of omeprazole (B731) is a key area of study, with significant implications for its efficacy and the formation of metabolites, including potential impurities. Omeprazole is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP2C19 being the principal enzyme involved. nih.govacs.orgpharmgkb.org This enzyme is highly polymorphic, meaning that there are genetic variations in the population that affect its activity. dovepress.com

Individuals can be classified into different metabolizer phenotypes based on their CYP2C19 genotype:

Poor metabolizers (PMs) have two non-functional alleles, leading to significantly reduced metabolism of omeprazole. nih.gov

Intermediate metabolizers (IMs) are heterozygous, with one functional and one non-functional allele. nih.gov

Extensive metabolizers (EMs) have two functional alleles and are considered to have normal metabolism. nih.gov

Ultrarapid metabolizers (UMs) carry alleles that lead to increased enzyme activity. dovepress.com

This genetic polymorphism leads to substantial inter-individual variability in the plasma concentrations of omeprazole and its metabolites. nih.govnih.gov Poor metabolizers have higher plasma levels of omeprazole, which can lead to a more potent acid-suppressing effect. nih.gov Conversely, ultrarapid metabolizers may have a reduced response to standard doses of the drug. nih.gov The main metabolites of omeprazole are 5-hydroxyomeprazole and omeprazole sulfone. acs.orgpharmgkb.org The formation of 5-hydroxyomeprazole is primarily catalyzed by CYP2C19, while omeprazole sulfone is formed mainly by CYP3A4. acs.org

The stereoselective metabolism of omeprazole's enantiomers is also a subject of advanced study. acs.org (S)-omeprazole (esomeprazole) is metabolized to a lesser extent by CYP2C19 than (R)-omeprazole, resulting in higher plasma concentrations. wjgnet.comunil.ch Advanced computational models, such as those integrating binding free energy calculations and quantum mechanics/molecular mechanics (QM/MM), are being used to investigate the stereo- and regioselective metabolism of omeprazole by CYP2C19. acs.orgacs.org Understanding these complex metabolic pathways and the influence of genetic polymorphisms is crucial for personalizing omeprazole therapy and for fully characterizing the profile of all metabolites and impurities, such as 4-Desmethoxy Omeprazole. caymanchem.comcpicpgx.orgmedchemexpress.com

Exploration of Unintended Pharmacological Activities

While the major metabolites of omeprazole are generally considered to have minimal or no antisecretory activity, the exploration of unintended pharmacological activities of any drug, its metabolites, and its impurities is a critical aspect of drug safety. drugbank.com Adverse drug reactions (ADRs) are a significant concern in clinical practice and can be broadly classified into two types. vin.comnih.gov Type A reactions are augmented pharmacological effects that are dose-dependent and predictable, while Type B reactions are bizarre, idiosyncratic, and not related to the known pharmacology of the drug. vin.comwikipedia.orgajpbp.com

The metabolic activation of a drug can sometimes lead to the formation of toxic metabolites, which can cause cellular damage and organ toxicity. nih.govpharmafeatures.com Although there is no specific evidence to suggest that 4-Desmethoxy Omeprazole has significant unintended pharmacological activity, its presence as an impurity in omeprazole and esomeprazole (B1671258) preparations means that its potential biological effects cannot be entirely dismissed without thorough investigation. caymanchem.comglpbio.comsynzeal.comveeprho.com The study of potential off-target effects and idiosyncratic reactions is an important area of ongoing research in pharmacology and toxicology. pharmafeatures.com

Integration of Omics Technologies in Impurity and Metabolite Research

The advent of "omics" technologies has revolutionized biological research and is increasingly being integrated into drug discovery, development, and safety assessment. humanspecificresearch.orgnih.gov These technologies, which include genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the molecular changes that occur in a biological system in response to a drug. humanspecificresearch.orgaxcelead-us.com

Metabolomics , the large-scale study of small molecules or metabolites, is particularly relevant to impurity and metabolite research. researchgate.net By providing a "snapshot" of the metabolome, this technology can help to identify and quantify all metabolites of a drug, including previously unknown ones, and can shed light on the biochemical pathways affected by the drug. nih.govtandfonline.combiotech-spain.com This can be instrumental in understanding the mechanism of action of a drug and in identifying potential biomarkers of efficacy or toxicity. laboratoriosrubio.com

Transcriptomics and proteomics , the studies of gene expression and proteins, respectively, can provide insights into the cellular response to a drug and its metabolites. astrazeneca.com For example, these technologies can be used to identify changes in the expression of genes and proteins involved in drug metabolism, cellular stress, or apoptosis, which could indicate a potential for toxicity. axcelead-us.com

By integrating data from multiple omics platforms, researchers can gain a more holistic understanding of a drug's effects on a biological system. axcelead-us.com This integrated approach is a powerful tool for investigating the potential biological impact of drug impurities like 4-Desmethoxy Omeprazole, moving beyond simple detection and quantification to a deeper understanding of their potential to cause harm. nih.gov The application of omics technologies in toxicology, often referred to as toxicogenomics, is a key area of future research for ensuring the safety of pharmaceutical products. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Desmethoxy Omeprazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves refluxing intermediates (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) in polar aprotic solvents like DMSO, followed by purification via crystallization. Yield optimization may require adjusting reaction time (e.g., 18 hours for reflux), solvent volume, and temperature. For example, yields of ~65% are achievable with ethanol-water recrystallization . Impurity control during synthesis necessitates monitoring by HPLC or LC-MS to identify side products like sulfones or sulfoxides .

Q. Which analytical techniques are recommended for purity assessment of 4-Desmethoxy Omeprazole?

- Methodological Answer : Reverse-phase liquid chromatography (RP-LC) with UV detection is widely used. Method optimization involves adjusting pH (7.0–9.0), column temperature (20–40°C), and organic modifiers (acetonitrile/methanol) to achieve baseline separation from structurally similar impurities (e.g., omeprazole sulfone). A central composite design can statistically validate parameters like retention factor (k) and resolution (Rs) . Pharmacopeial standards (e.g., European Pharmacopoeia 6.0) provide acceptance criteria for related substances .

Q. How should researchers design stability studies for 4-Desmethoxy Omeprazole under varying storage conditions?

- Methodological Answer : Preformulation studies should assess degradation under accelerated conditions (40°C/75% RH) via stress testing (acid/alkaline hydrolysis, oxidation). Stability-indicating methods (e.g., HPLC with photodiode array detection) quantify degradation products. Data analysis includes Arrhenius modeling to predict shelf life and identify critical storage parameters (e.g., light sensitivity) .

Advanced Research Questions

Q. What mechanistic insights explain the formation of sulfone and sulfide impurities during 4-Desmethoxy Omeprazole synthesis?

- Methodological Answer : Sulfone impurities arise from over-oxidation of the sulfinyl group, while sulfides form due to incomplete oxidation. Reaction kinetics studies (e.g., varying oxidizing agents like mCPBA) and DFT calculations can elucidate pathways. Impurity profiling using high-resolution mass spectrometry (HRMS) and NMR confirms structures .

Q. How can chemometric models improve the resolution of 4-Desmethoxy Omeprazole from co-eluting metabolites in complex matrices?

- Methodological Answer : Multivariate analysis (e.g., partial least squares regression) optimizes chromatographic parameters (pH, organic modifier ratio) to resolve overlapping peaks. Adsorption isotherm measurements combined with factorial designs (e.g., full factorial with center points) predict retention behavior and tailing factors, enhancing method robustness .

Q. What experimental strategies address contradictions in reported metabolic pathways of 4-Desmethoxy Omeprazole across in vitro and in vivo models?

- Methodological Answer : Comparative studies using hepatic microsomes (human vs. rodent) and stable isotope labeling can identify species-specific CYP450 interactions. Conflicting data on hydroxylation vs. sulfoxidation pathways require meta-analysis of kinetic parameters (Km, Vmax) and pathway inhibition assays .

Q. How can researchers validate the specificity of immunoassays for detecting 4-Desmethoxy Omeprazole in biological samples?

- Methodological Answer : Cross-reactivity testing against structurally related metabolites (e.g., 5-hydroxymethylomeprazole) is critical. Validation follows ICH guidelines, including spike-recovery experiments in plasma/urine and comparison with LC-MS/MS as a reference method. Limits of detection (LOD) should be ≤1 ng/mL .

Data Analysis & Contradiction Management

Q. What statistical approaches resolve discrepancies in potency data for 4-Desmethoxy Omeprazole across cell-based assays?

- Methodological Answer : Normalize data to internal controls (e.g., housekeeping genes) and apply ANOVA with post-hoc tests (Tukey’s HSD) to compare IC50 values. Outlier removal criteria (e.g., Grubbs’ test) and dose-response curve fitting (four-parameter logistic model) improve reproducibility. Conflicting results may stem from cell line variability (e.g., P19 vs. D3 embryonic stem cells) .

Q. How should researchers interpret conflicting elemental impurity profiles in 4-Desmethoxy Omeprazole batches?

- Methodological Answer : ICP-MS analysis of multiple batches identifies contamination sources (e.g., catalysts). Data interpretation follows ICH Q3D guidelines, classifying impurities (Class 1–3) based on toxicity. Multivariate control charts (e.g., Hotelling’s T²) detect batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.